molecular formula C16H11Cl2F3N2O3 B2741448 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate CAS No. 2085690-87-3

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate

Cat. No.: B2741448
CAS No.: 2085690-87-3
M. Wt: 407.17
InChI Key: USCMEWUAKRBCGJ-LBPRGKRZSA-N
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Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure . The optimal structure of the pyridine group was found to be 5-CF3 .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis and structural analysis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate have been explored in various scientific studies. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves the synthesis of complex molecules with pyridine and oxazolidinone structures similar to the compound . The study by Butters et al. (2001) discusses the diastereoselection and stereochemistry involved in the synthesis, highlighting the intricacies of producing such compounds for pharmaceutical applications (Butters et al., 2001).

In another study, Zheng et al. (2014) demonstrated a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, a structure closely related to the compound , through intramolecular oxidative N-N bond formation. This method offers a novel approach to constructing complex pyridine-based skeletons, which could have implications for the synthesis of related compounds (Zheng et al., 2014).

Biological Activities and Applications

The research by Xu et al. (2005) explores the synthesis, structure, and biological activities of novel triazole compounds containing a 2-Methylidenethiazolidine ring, providing insights into the potential biological applications of complex molecules incorporating pyridine and oxazolidinone structures. The study suggests that such compounds may possess fungicidal activities, indicating their potential use in agricultural or pharmaceutical sectors (Xu et al., 2005).

Lu Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important precursor in the synthesis of pesticides. This review underscores the significance of pyridine derivatives in the development of agrochemicals and their broad applications in the synthesis of related compounds (Lu Xin-xin, 2006).

Catalytic and Luminescent Properties

The study by Kang et al. (2019) on metal-organic frameworks (MOFs) demonstrates the catalytic efficiency of these compounds in the cycloaddition of CO2 with aziridines, forming high-value oxazolidinones under mild conditions. This research highlights the potential of pyridine and oxazolidinone-based structures in catalysis and environmental applications (Kang et al., 2019).

Properties

IUPAC Name

[(4S)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F3N2O3/c17-11-3-1-9(2-4-11)15(24)26-12-7-23(25-8-12)14-13(18)5-10(6-22-14)16(19,20)21/h1-6,12H,7-8H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCMEWUAKRBCGJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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